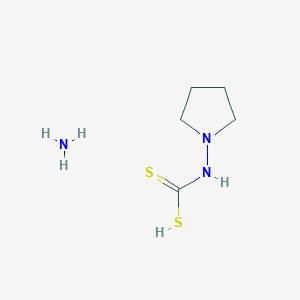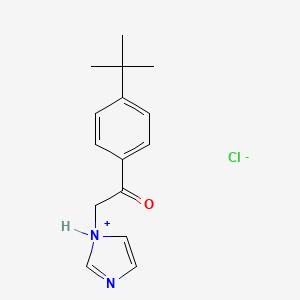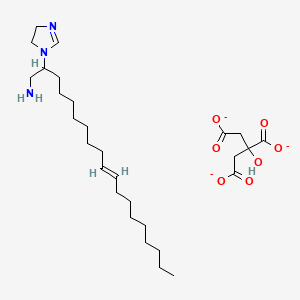
(E)-2-(4,5-dihydroimidazol-1-yl)nonadec-10-en-1-amine;2-hydroxypropane-1,2,3-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4,5-dihydroimidazol-1-yl)nonadec-10-en-1-amine;2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound that combines an imidazole derivative with a long-chain aliphatic amine and a tricarboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4,5-dihydroimidazol-1-yl)nonadec-10-en-1-amine typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the cyclization of glyoxal with ammonia and formaldehyde.
Attachment of the long-chain aliphatic amine: The imidazole derivative is then reacted with a long-chain aliphatic amine under basic conditions to form the desired product.
Introduction of the tricarboxylate moiety: The final step involves the esterification of the amine with 2-hydroxypropane-1,2,3-tricarboxylic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to increase yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aliphatic chain, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the aliphatic chain.
Reduction: Dihydroimidazole derivatives.
Substitution: Functionalized amine derivatives.
科学研究应用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, it is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor modulation.
Medicine
The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, it is used in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of (E)-2-(4,5-dihydroimidazol-1-yl)nonadec-10-en-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity, while the long-chain aliphatic amine can interact with lipid membranes, altering cell signaling pathways.
相似化合物的比较
Similar Compounds
(E)-2-(4,5-dihydroimidazol-1-yl)octadec-9-en-1-amine: Similar structure but with a shorter aliphatic chain.
2-(4,5-dihydroimidazol-1-yl)nonadecane-1-amine: Lacks the double bond in the aliphatic chain.
2-hydroxypropane-1,2,3-tricarboxylate derivatives: Compounds with variations in the tricarboxylate moiety.
Uniqueness
(E)-2-(4,5-dihydroimidazol-1-yl)nonadec-10-en-1-amine;2-hydroxypropane-1,2,3-tricarboxylate is unique due to its combination of an imidazole ring, a long-chain aliphatic amine, and a tricarboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C28H48N3O7-3 |
|---|---|
分子量 |
538.7 g/mol |
IUPAC 名称 |
(E)-2-(4,5-dihydroimidazol-1-yl)nonadec-10-en-1-amine;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C22H43N3.C6H8O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(20-23)25-19-18-24-21-25;7-3(8)1-6(13,5(11)12)2-4(9)10/h9-10,21-22H,2-8,11-20,23H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-3/b10-9+; |
InChI 键 |
BPNKXUHKPSFBJA-RRABGKBLSA-K |
手性 SMILES |
CCCCCCCC/C=C/CCCCCCCC(CN)N1CCN=C1.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(CN)N1CCN=C1.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


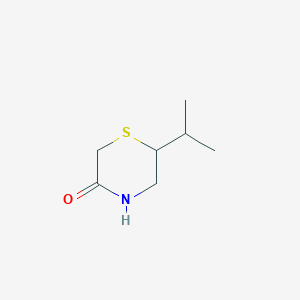
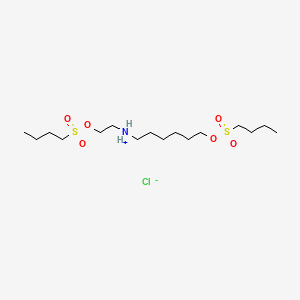

![Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768436.png)
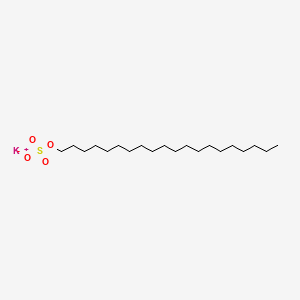
![Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13768445.png)
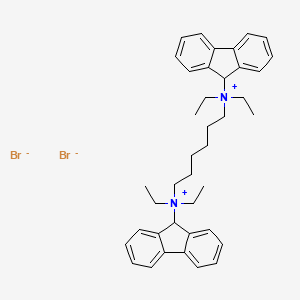
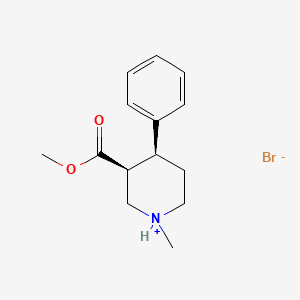
![Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1)](/img/structure/B13768461.png)

